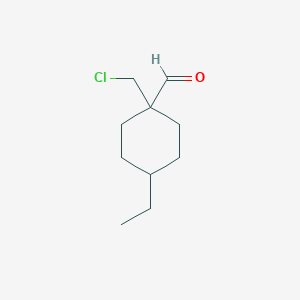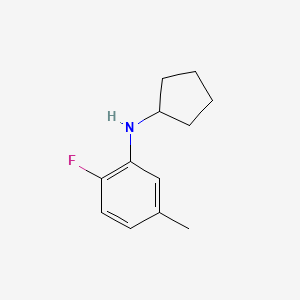
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H20O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-ethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 4-ethylcyclohexene, followed by carboxylation. The reaction conditions often include the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The cyclopropane ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
- 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
- 1-(4-Isopropylcyclohexyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 4-ethylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
NEEKSXKGIFHJQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13285503.png)
![2-{[(3,5-Dimethylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13285505.png)

![2-[(Butan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13285512.png)
amine](/img/structure/B13285525.png)


![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13285549.png)
![N-{2-[(thian-4-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13285551.png)



![2-[(Oxan-4-ylmethyl)amino]butan-1-ol](/img/structure/B13285569.png)

